N-Methoxy-N-methyl-3-nitro-1H-pyrazole-5-carboxamide
Overview
Description
N-Methoxy-N-methyl-3-nitro-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C6H8N4O4 and its molecular weight is 200.15 g/mol. The purity is usually 95%.
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Biological Activity
N-Methoxy-N-methyl-3-nitro-1H-pyrazole-5-carboxamide is a compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature.
1. Chemical Structure and Properties
This compound features a pyrazole ring with a methoxy and methyl group attached to the nitrogen atoms, along with a nitro group at the 3-position and a carboxamide at the 5-position. This structure is crucial for its biological activity, influencing its interaction with various biological targets.
2.1 Anticancer Activity
Research indicates that compounds with similar pyrazole frameworks exhibit significant anticancer properties. For instance, derivatives that inhibit the extracellular signal-regulated kinase (ERK) pathway have shown promise in cancer treatment. In one study, pyrazole analogues demonstrated nanomolar potency against ERK5, suggesting that this compound could possess similar inhibitory effects on cancer cell proliferation and migration .
2.2 Anti-inflammatory Effects
The anti-inflammatory potential of pyrazoles has been well-documented. Compounds related to this compound have been tested for their ability to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation. For example, certain pyrazole derivatives exhibited comparable anti-inflammatory activity to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .
2.3 Antimicrobial Properties
Pyrazoles have also been explored for their antimicrobial effects. Studies have shown that specific derivatives can inhibit the growth of various bacterial strains and fungi. The compound's ability to disrupt microbial cell functions could be attributed to its interaction with key metabolic pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been identified as inhibitors of monoamine oxidases (MAOs), which are involved in neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters, potentially benefiting conditions like depression .
- Signal Transduction Modulation : The inhibition of pathways such as ERK may result in reduced cancer cell survival and proliferation, highlighting the importance of this compound in oncology .
4. Research Findings
Several studies have evaluated the pharmacological properties of pyrazole derivatives:
5. Case Studies
Case Study 1 : A study involving a series of pyrazole derivatives demonstrated that modifications at various positions on the pyrazole ring significantly influenced their anticancer activity against MCF-7 breast cancer cells . The most potent derivative exhibited an IC50 value comparable to leading chemotherapeutics.
Case Study 2 : Another investigation highlighted the anti-inflammatory properties of a closely related compound in carrageenan-induced edema models in mice, showing significant reduction in swelling compared to control groups treated with standard NSAIDs .
Properties
IUPAC Name |
N-methoxy-N-methyl-5-nitro-1H-pyrazole-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O4/c1-9(14-2)6(11)4-3-5(8-7-4)10(12)13/h3H,1-2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZMKFNUAXZWLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=NNC(=C1)[N+](=O)[O-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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